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molecular formula C7H18N2 B158848 N,N'-Diethyl-1,3-propanediamine CAS No. 10061-68-4

N,N'-Diethyl-1,3-propanediamine

Cat. No. B158848
M. Wt: 130.23 g/mol
InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N
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Patent
US04900820

Procedure details

Further, a process has been known wherein N,N'-diethyl-1,3-propanediamine or N,N'-dipropyl-1,3-propanediamine is reacted with urea to obtain 1,3-diethyltetrahydro-2(1H)-pyrimidinone or tetrahydro-1,3-dipropyl-2(1H)-pyrimidinone with a yield of 64.0% or 21.5%, respectively (J. Med. Chem., vol. 14, page 140 (1971)). These processes are also commercially unsatisfactory due to the low yields of the objective products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][CH2:6][NH:7][CH2:8][CH3:9])[CH3:2].[CH2:10]([NH:13][CH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][CH3:20])[CH2:11][CH3:12].N[C:22](N)=[O:23]>>[CH2:1]([N:3]1[CH2:4][CH2:5][CH2:6][N:7]([CH2:8][CH3:9])[C:22]1=[O:23])[CH3:2].[CH2:18]([N:17]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:10][CH2:11][CH3:12])[C:22]1=[O:23])[CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCCNCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCCNCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(N(CCC1)CC)=O
Name
Type
product
Smiles
C(CC)N1C(N(CCC1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04900820

Procedure details

Further, a process has been known wherein N,N'-diethyl-1,3-propanediamine or N,N'-dipropyl-1,3-propanediamine is reacted with urea to obtain 1,3-diethyltetrahydro-2(1H)-pyrimidinone or tetrahydro-1,3-dipropyl-2(1H)-pyrimidinone with a yield of 64.0% or 21.5%, respectively (J. Med. Chem., vol. 14, page 140 (1971)). These processes are also commercially unsatisfactory due to the low yields of the objective products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][CH2:6][NH:7][CH2:8][CH3:9])[CH3:2].[CH2:10]([NH:13][CH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][CH3:20])[CH2:11][CH3:12].N[C:22](N)=[O:23]>>[CH2:1]([N:3]1[CH2:4][CH2:5][CH2:6][N:7]([CH2:8][CH3:9])[C:22]1=[O:23])[CH3:2].[CH2:18]([N:17]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:10][CH2:11][CH3:12])[C:22]1=[O:23])[CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCCNCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCCNCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(N(CCC1)CC)=O
Name
Type
product
Smiles
C(CC)N1C(N(CCC1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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